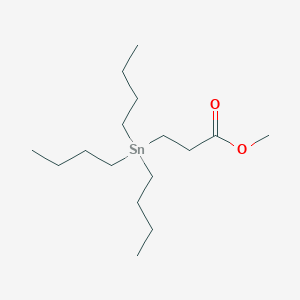

Methyl 3-tributylstannylpropanoate

Description

Properties

IUPAC Name |

methyl 3-tributylstannylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.3C4H9.Sn/c1-3-4(5)6-2;3*1-3-4-2;/h1,3H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUQMUOSYHWODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306780 | |

| Record name | methyl 3-tributylstannylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19464-44-9 | |

| Record name | NSC195321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC179741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-tributylstannylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Tributylstannylpropanoate and Analogous Organotin Propanoates

Direct Synthesis Approaches to Organotin(IV) Compounds

Direct synthesis methods provide a foundational route to organotin(IV) halides, which are versatile precursors for other derivatives. rjpbcs.comuthm.edu.my These approaches typically involve the reaction of metallic tin with organic halides.

One of the earliest and most straightforward methods is the direct reaction of an organic halide with metallic tin, often in the presence of a catalyst, to produce organotin halides. rjpbcs.comlupinepublishers.com For example, dimethyltin (B1205294) dichloride has been produced commercially by reacting methyl chloride with tin. lupinepublishers.com While effective for certain compounds, this method can sometimes be temperamental. wikipedia.org

A more general and widely used industrial approach involves the alkylation of tin(IV) halides, such as tin tetrachloride (SnCl4), with organometallic reagents. wikipedia.orguu.nl Grignard reagents (RMgX) and organoaluminum compounds (R3Al) are commonly employed for this purpose. wikipedia.orglupinepublishers.com The reaction with Grignard reagents typically proceeds to full alkylation, yielding tetraorganotin (R4Sn) compounds. wikipedia.org

These tetraorganotin compounds can then be used to produce tri-, di-, and mono-organotin halides through carefully controlled redistribution reactions (Kocheshkov comproportionation) with additional tin tetrachloride. wikipedia.org The stoichiometry of the reactants dictates the final product. wikipedia.org

| Method | Reactants | Primary Product | Reference |

|---|---|---|---|

| Direct Reaction | Metallic Tin (Sn) + Alkyl Halide (RX) | RnSnX4-n | rjpbcs.comlupinepublishers.com |

| Grignard Reaction | Tin Tetrachloride (SnCl4) + Grignard Reagent (RMgX) | Tetraorganotin (R4Sn) | wikipedia.org |

| Organoaluminum Reaction | Tin Tetrachloride (SnCl4) + Organoaluminum (R3Al) | RnSnCl4-n | lupinepublishers.com |

| Redistribution (Kocheshkov) | Tetraorganotin (R4Sn) + Tin Tetrachloride (SnCl4) | R3SnCl, R2SnCl2, RSnCl3 | wikipedia.org |

Targeted Synthesis of Methyl 3-Tributylstannylpropanoate

The targeted synthesis of this compound is most effectively achieved through the hydrostannylation of an appropriate α,β-unsaturated ester precursor. This reaction involves the addition of a tin hydride across a carbon-carbon double bond.

The hydrostannylation of methyl acrylate (B77674) with tributyltin hydride is a primary method for synthesizing this compound. This reaction can be initiated by radical initiators or catalyzed by transition metals, leading to the formation of the desired carbon-tin bond at the β-position of the ester. uu.nl

| Reactant 1 | Reactant 2 | Catalyst/Initiator | Product |

|---|---|---|---|

| Tributyltin hydride | Methyl acrylate | Radical initiator (e.g., AIBN) or Transition Metal Catalyst | This compound |

The key precursors for this synthesis are tributyltin hydride and methyl acrylate. Methyl acrylate is a readily available industrial chemical. Tributyltin hydride, however, is typically prepared in the laboratory as needed due to its sensitivity.

Common methods for preparing organotin hydrides include the reduction of organotin halides (like tributyltin chloride) or oxides (like bis(tributyltin) oxide) with reducing agents such as lithium aluminum hydride or sodium borohydride. gelest.commsu.edu An alternative approach involves the in situ generation of the tin hydride from tributyltin chloride using polymethylhydrosiloxane (B1170920) (PMHS) and a fluoride (B91410) source, which can mitigate issues related to the direct handling of the often unstable tributyltin hydride. msu.edu

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. beilstein-journals.org This methodology can be applied to the formation of organotin compounds. In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state, allowing it to engage in single-electron transfer (SET) with a substrate to generate a reactive radical intermediate. beilstein-journals.orgacs.org

For the synthesis of organotin compounds, this can be envisioned in several ways. A photoredox-catalyzed approach could facilitate the hydrostannylation of alkenes, including methyl acrylate, with a tin hydride. The process would involve the generation of a tin-centered radical via interaction with the excited photocatalyst, which then adds to the alkene. This method offers a potentially milder alternative to traditional radical initiation. acs.orgnsf.gov

Synthesis of Related Organotin Esters and Derivatives

Organotin esters, also known as organotin carboxylates, are a significant class of organotin compounds. They are generally synthesized by reacting an organotin oxide or hydroxide (B78521) with a carboxylic acid. gelest.comorientjchem.org

The most common method is the condensation reaction between a triorganotin oxide, such as bis(tributyltin) oxide, or a diorganotin oxide with a carboxylic acid. orientjchem.org The reaction typically proceeds with the removal of water, often via azeotropic distillation using a solvent like benzene (B151609) or toluene, to drive the equilibrium towards the formation of the organotin ester. orientjchem.org For instance, various triorganotin(IV) carboxylates have been synthesized in high yield by refluxing the corresponding carboxylic acid with the appropriate organotin(IV) compound.

Another route involves the reaction of organotin halides with the salt of a carboxylic acid (e.g., a sodium carboxylate). This metathesis reaction is carried out in an anhydrous organic solvent due to the hydrolysable nature of the organotin halide starting materials.

| Organotin Precursor | Carboxylate Source | Reaction Type | Byproduct | Reference |

|---|---|---|---|---|

| Organotin Oxide (e.g., (Bu3Sn)2O) | Carboxylic Acid (R'COOH) | Condensation | Water (H2O) | orientjchem.org |

| Organotin Halide (e.g., R3SnCl) | Carboxylate Salt (R'COONa) | Metathesis | Salt (NaCl) |

Reactivity Profiles and Mechanistic Investigations of Methyl 3 Tributylstannylpropanoate

Elimination and Substitution Reaction Pathways

The reaction of 3-(triorganostannyl)propanoates and related nitriles with a base like sodium tert-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can result in either elimination or substitution products. The specific outcome is highly dependent on the reaction conditions, the nature of the ligands attached to the tin atom, and the functional group present in the substrate. arkat-usa.orgresearchgate.net The stannyl (B1234572) group can act as either a nucleofuge (leaving group) in an elimination reaction or as an electrofuge in a substitution reaction. arkat-usa.org

Base-Mediated Reactions (e.g., with Sodium tert-Butoxide)

Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that can initiate distinct reaction pathways in 3-stannyl esters. wikipedia.org In the presence of sodium tert-butoxide in DMSO, 3-stannyl propanoates can undergo elimination to form α,β-unsaturated esters or substitution. arkat-usa.orgresearchgate.net The tert-butoxide anion can function as a base by abstracting an acidic proton from the carbon at the C-2 position, which facilitates the elimination of the organotin group. researchgate.net

For instance, the reaction of various 3-stannyl propanoates with sodium tert-butoxide in DMSO demonstrates a clear divergence in product formation. The reaction can yield a mixture of elimination and substitution products, with the ratio being influenced by the substituents on the ester and the ligands on the tin atom. arkat-usa.orgresearchgate.net A change in solvent from tert-butanol (B103910) to DMSO has been shown to dramatically accelerate these reactions. arkat-usa.org

The table below summarizes the outcomes of reactions between different 3-stannyl propanoates and sodium tert-butoxide in DMSO, illustrating the product distribution.

| Substrate | Reaction Time (min) | Elimination Product(s) and Yield (%) | Substitution Product(s) and Yield (%) | Reference |

|---|---|---|---|---|

| methyl erythro-2,3-diphenyl-3-(triphenylstannyl)propanoate | 15 | methyl (E)-2,3-diphenylpropenoate (36%) + (E)-2,3-diphenylpropenoic acid (56%) | - | arkat-usa.orgresearchgate.net |

| methyl erythro-2-methyl-3-phenyl-3-(triphenylstannyl)propanoate | 15 | methyl (E)-2-methyl-3-phenylpropenoate (5%) + (E)-2-methyl-3-phenylpropenoic acid (46%) | - | researchgate.net |

| methyl erythro-2-methyl-3-phenyl-3-(triphenylstannyl)propanoate | 60 | methyl (E)-2-methyl-3-phenylpropenoate (15%) + (E)-2-methyl-3-phenylpropenoic acid (77%) | - | researchgate.net |

| methyl 2-methyl-3-phenyl-3-(tributylstannyl)propanoate | 15 | - | 2-methyl-3-phenylpropanoic acid (73%) + tert-butyl 2-methyl-3-phenylpropanoate (17%) | researchgate.net |

Stereochemical Outcomes of Elimination (e.g., (E1cB)R Mechanism)

The elimination reactions of 3-stannyl propanoates often proceed through an (E1cB)R mechanism, which stands for Elimination, Unimolecular, conjugate Base, Reversible or Irreversible formation of the carbanion. arkat-usa.orgwikipedia.org This two-step mechanism involves the initial deprotonation of the β-carbon by a base to form a carbanion intermediate. wikipedia.orgiitk.ac.in This carbanion is stabilized, for example, by an adjacent carbonyl group. In the second step, the leaving group (the organotin anion) departs, leading to the formation of a double bond. wikipedia.org

A key feature observed in these reactions is stereoconvergence. Regardless of the starting stereoisomer (e.g., erythro or threo), the elimination reaction consistently produces the E-alkene as the major product. arkat-usa.orgresearchgate.net This outcome suggests that the intermediate carbanion has a sufficient lifetime to rotate into the most stable conformation before the elimination of the stannyl group occurs. The preference for the E-isomer is attributed to the more favorable energetic conformation that minimizes steric interactions. arkat-usa.org It has been noted that threo isomers generally react slower and give lower yields of the olefin compared to their erythro counterparts under the same reaction conditions. arkat-usa.orgresearchgate.net

Influence of Ligands on Tin and Functional Group Nature on Reaction Selectivity

The selectivity between elimination and substitution pathways is significantly influenced by the nature of the ligands attached to the tin atom and the type of functional group in the substrate. arkat-usa.orgresearchgate.net

The nucleofugality (leaving group ability) of the stannyl group is paramount. When the tin atom bears electron-withdrawing ligands, such as in trichlorostannyl (Cl₃Sn) or triphenylstannyl (Ph₃Sn) groups, the stannyl group becomes a better nucleofuge. arkat-usa.org Consequently, substrates with these groups tend to undergo elimination exclusively. arkat-usa.org In contrast, when the tin atom has ligands that are poor nucleofuges, such as in the trimethylstannyl (Me₃Sn) or tributylstannyl (Bu₃Sn) groups, the elimination pathway is disfavored. arkat-usa.org For these substrates, substitution products are predominantly formed, or a mixture of elimination and substitution products is observed. arkat-usa.orgresearchgate.net

The nature of the electron-withdrawing functional group (e.g., ester vs. nitrile) also plays a role in determining the reaction outcome. arkat-usa.org The presence of a phenyl group at the C-2 position can stabilize the intermediate anion, thereby increasing the ratio of elimination to substitution, even for substrates containing poor leaving groups like Me₃Sn. arkat-usa.org

Radical-Mediated Transformations

Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), are widely used reagents for initiating radical reactions. nih.govorganic-chemistry.org These reactions provide powerful methods for forming carbon-carbon bonds, often with high levels of stereocontrol, and are instrumental in the synthesis of complex molecules. rsc.orgdiva-portal.org

Tin Hydride-Mediated Radical Cyclization

The tributylstannyl group in a molecule like Methyl 3-tributylstannylpropanoate can be converted into a reactive radical species. Typically, a radical initiator such as azobisisobutyronitrile (AIBN) is used to generate a tributyltin radical (Bu₃Sn•) from tributyltin hydride. nih.gov This tin radical can then participate in a variety of transformations.

In the context of radical cyclization, a carbon-centered radical is typically generated elsewhere in the molecule through atom transfer from the tin radical (e.g., abstraction of a halogen). nih.gov This newly formed radical can then add to an unsaturated bond within the same molecule, leading to a cyclized radical intermediate. This intermediate is subsequently quenched by abstracting a hydrogen atom from a tin hydride molecule, propagating the radical chain and yielding the final cyclized product. nih.govdiva-portal.org While the tributylstannyl group itself is often part of the reagent (tributyltin hydride) rather than the substrate, a substrate containing a stannyl group can be designed to participate in such cyclizations, although the more common pathway involves using Bu₃SnH as a mediator. chemistryviews.org The efficiency of cyclization versus direct reduction depends on the concentration of the tin hydride; lower concentrations favor cyclization. diva-portal.org

Competitive Michael-Type Addition of Tin Radicals

The tributyltin radical (Bu₃Sn•) is a nucleophilic radical that can add to electron-deficient alkenes in a process analogous to the Michael addition. masterorganicchemistry.com This is known as a conjugate addition or Michael-type addition. When this compound is involved in a reaction environment where radical species are present, the tributylstannyl moiety or externally generated tin radicals can compete with other reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille reaction is a cornerstone of modern organic synthesis, facilitating the formation of new carbon-carbon bonds by coupling an organotin compound with an organic electrophile in the presence of a palladium catalyst. ikm.org.mywikipedia.org this compound, as an organostannane, is a potential substrate for this reaction. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. ikm.org.myresearchgate.net

The general scheme for the Stille reaction is as follows:

R¹-Sn(Alkyl)₃ + R²-X → R¹-R² + X-Sn(Alkyl)₃ (in the presence of a Pd(0) catalyst) wikipedia.org

In this reaction, R¹ is the organic group transferred from the organostannane, and R² is the organic group from the electrophile (typically an aryl, vinyl, or allyl halide or triflate). wikipedia.orglibretexts.org

Mechanistic Cycle: Oxidative Addition, Transmetallation, Reductive Elimination

The catalytic cycle of the Stille reaction is a well-established process involving three key steps. ikm.org.mywikipedia.org

Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precursor, reacts with the organic electrophile (R²-X) in an oxidative addition step. ikm.org.mypsu.edu This forms a 16-electron Pd(II) intermediate. libretexts.orgpsu.edu

Transmetallation: The organostannane (in this case, this compound) then reacts with the Pd(II) complex. The organic group from the stannane (B1208499) (the 3-methoxycarbonylpropyl group) replaces the halide on the palladium center. ikm.org.mylibretexts.org This step is often the rate-limiting step in the cycle. researchgate.net The mechanism of transmetallation can vary depending on the substrates and conditions, with an associative mechanism being common for Stille couplings. wikipedia.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium intermediate couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. ikm.org.mylibretexts.org The reductive elimination typically proceeds from a cis-conformation of the two R groups. libretexts.org

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst adds to the organic electrophile. | Pd(II) complex |

| Transmetallation | The organic group from the stannane is transferred to the palladium. | Diorganopalladium(II) complex |

| Reductive Elimination | The two organic groups couple and are eliminated from palladium. | Final coupled product and regenerated Pd(0) catalyst |

Regioselectivity and Stereoselectivity in Stille Couplings

Palladium-catalyzed cross-coupling reactions, including the Stille coupling, are known for their high regioselectivity and stereoselectivity. ikm.org.my The regioselectivity in the Stille coupling of compounds like 3,5-dibromo-2-pyrone has been studied, demonstrating that the reaction can be controlled to favor substitution at a specific position. libretexts.org

In reactions involving allyltin (B8295985) compounds, controlling the regioselectivity between α and γ addition can be challenging. wikipedia.org For secondary alkylstannanes, a significant challenge is the potential for isomerization of the alkyl group via β-hydride elimination/reinsertion pathways, which can lead to a mixture of isomeric products. nih.gov However, methods have been developed to achieve stereoretentive cross-coupling of secondary alkyl azastannatrane nucleophiles with aryl halides, indicating that with the appropriate choice of ligand and reaction conditions, high stereoselectivity can be achieved. nih.gov The use of specific ligands, such as tri-2-furylphosphine and triphenylarsine, can lead to significant rate accelerations and influence the outcome of the reaction. libretexts.org

Other Transition Metal-Catalyzed Processes Involving Organostannanes

While palladium is the most common catalyst for cross-coupling reactions with organostannanes, other transition metals such as nickel and copper have also been investigated. ikm.org.my Nickel-catalyzed Kumada coupling, for example, is effective for forming C-C bonds between aryl or alkyl halides and Grignard reagents and is valued for its ability to form sp²-sp³ and sp³-sp³ carbon bonds. researchgate.net Nickel catalysts have also been used in ring-opening/cyclization cascades of heterobicyclic alkenes. beilstein-journals.org

Copper(I) iodide is often used as a co-catalytic additive in Stille reactions, particularly with bulky or heavily substituted reagents, to improve reaction rates. libretexts.org Furthermore, copper catalysis can be used in the homocoupling of organotin compounds. researchgate.net Other transition metals like rhodium and ytterbium have been employed in the synthesis of alkenylphosphine oxides from the addition of R₂P(O)H to alkynes. researchgate.net Carbonylation reactions, which form valuable carbonyl-containing compounds, can be catalyzed by various transition metals including palladium, ruthenium, rhodium, cobalt, and copper. sioc-journal.cnnih.gov

Nucleofugal and Electofugal Departure of the Stannyl Group

The tributylstannyl group in this compound can depart through two distinct pathways: as a nucleofuge (carrying away an electron pair) or as an electrofuge (leaving without the electron pair). arkat-usa.org The nature of this departure is influenced by the reaction conditions and the substituents on the organostannane.

In the presence of a base like sodium tert-butoxide in DMSO, 3-stannyl propanoates can undergo elimination reactions where the stannyl group acts as a nucleofuge. arkat-usa.org This process involves the abstraction of a proton, followed by the departure of the organotin anion. arkat-usa.org The efficiency of the stannyl group as a nucleofuge can be enhanced by the presence of electron-withdrawing groups on the tin atom. arkat-usa.org Conversely, the stannyl group can also depart as an electrofuge in certain reactions, leading to substitution products. arkat-usa.org

The term "nucleofuge" refers to a leaving group that detaches with an electron pair. nih.gov The reactivity of leaving groups can be significantly enhanced by incorporating electron-withdrawing functionalities. nih.gov

Electrophilic Cleavages of Tin-Carbon Bonds

The tin-carbon bond in organostannanes like this compound is susceptible to cleavage by electrophiles. fakirchandcollege.org This reactivity allows for the transfer of the organic group from tin to another atom. The lability of the tin-carbon bond varies, with Sn-allyl bonds being the most reactive and Sn-alkyl bonds being the most difficult to cleave. fakirchandcollege.org

The cleavage of tin-carbon bonds often involves not only an electrophilic attack at the carbon atom but also nucleophilic assistance at the tin atom. fakirchandcollege.orgscielo.br This dual mechanism is a key feature of the reactivity of organotin compounds. The presence of electronegative groups on the tin atom makes it more susceptible to coordination by Lewis bases, which can facilitate the cleavage process. fakirchandcollege.org

Applications in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Strategies

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of organic molecules. illinois.eduorganic-chemistry.org Methyl 3-tributylstannylpropanoate serves as a versatile precursor in various C-C bond-forming reactions. The tributylstannyl group can be readily transmetalated with other metals, such as palladium, to generate reactive organopalladium species. These intermediates can then participate in cross-coupling reactions with a wide range of organic electrophiles, including aryl, vinyl, and alkyl halides, to form new C-C bonds.

One notable application is in the context of the Stille reaction, a powerful palladium-catalyzed cross-coupling reaction. In this reaction, the organostannane (this compound) is coupled with an organic halide in the presence of a palladium catalyst. This methodology has been widely employed in the synthesis of complex molecules due to its tolerance of a wide variety of functional groups.

Furthermore, the development of transition metal-catalyzed reactions has provided milder and more selective conditions for C-C bond formation. illinois.edu However, these reactions often necessitate the incorporation of specific activating groups into the starting materials. illinois.edu Recent advancements have focused on developing more atom-efficient methods for creating sp3-sp3 C-C bonds. illinois.edu

Role as Precursors for Complex Molecular Scaffolds

The ability to construct complex molecular scaffolds is crucial for the synthesis of new materials and biologically active compounds. technion.ac.il this compound's reactivity allows it to serve as a key building block in the assembly of such intricate structures. Through carefully designed reaction sequences, the propanoate moiety can be elaborated and cyclized to form various ring systems.

For instance, the ester functionality can be reduced to an alcohol, which can then be converted into a leaving group for intramolecular cyclization reactions. The tributylstannyl group can be replaced with other functionalities through transmetalation, providing a handle for further synthetic transformations. This versatility enables the construction of diverse and complex molecular frameworks from a relatively simple starting material. The development of strategies that allow for the rapid and catalytic assembly of a wide array of organic compounds with multiple stereocenters in acyclic systems is an area of ongoing research. technion.ac.il

Synthesis of Natural Product Intermediates and Analogues

Natural products and their analogues are a rich source of inspiration for the development of new therapeutic agents. rsc.orgnih.gov The synthesis of these complex molecules often requires multi-step sequences and the use of versatile building blocks. This compound has proven to be a valuable tool in this area, facilitating the synthesis of key intermediates for various natural products.

Strategies such as diverted total synthesis (DTS) allow for the modification of advanced intermediates to create analogues of natural products. rsc.orgnih.gov This approach adds value to total synthesis by providing a platform for structure-activity relationship (SAR) studies. nih.gov The Barbier reaction, a C-C bond-forming reaction tolerant of various functional groups, has also found significant application in the synthesis of complex and naturally occurring organic compounds. rsc.org

Development of Novel Bond-Forming Methodologies

The quest for new and more efficient bond-forming reactions is a continuous endeavor in organic chemistry. nih.gov this compound has played a role in the development of novel synthetic methodologies. Its unique reactivity has been exploited to forge new types of chemical bonds under mild conditions.

For example, researchers have explored its use in radical-mediated reactions, where the tributylstannyl group can act as a radical precursor or a radical acceptor. These radical processes can lead to the formation of C-C and carbon-heteroatom bonds in a controlled manner. The development of such novel methodologies expands the synthetic chemist's toolbox and opens up new avenues for the construction of complex molecules.

Stereoselective Synthesis of Chiral Compounds

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit vastly different biological activities. researchgate.netcas.cn this compound has been utilized in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. nih.gov

By employing chiral catalysts or auxiliaries, it is possible to influence the stereochemical outcome of reactions involving this organostannane. mdpi.com For example, in palladium-catalyzed allylic alkylation reactions, the use of chiral ligands can induce high levels of enantioselectivity, leading to the formation of enantioenriched products. nih.gov The ability to achieve high stereocontrol is crucial for the synthesis of biologically active molecules with well-defined stereochemistry.

Access to Nitrogen-Containing Heterocyclic Systems via Radical Cyclization

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. openmedicinalchemistryjournal.com Radical cyclization reactions provide a powerful method for the construction of these important ring systems. sioc-journal.cn this compound can serve as a precursor to radical species that can undergo intramolecular cyclization onto a nitrogen-containing acceptor.

Structural Aspects and Coordination Chemistry of Organotin Propanoates

Coordination Geometries of Organotin(IV) Complexes

Organotin(IV) complexes, which include propanoate derivatives, display a wide array of coordination geometries. The coordination number around the central tin atom can vary from four to seven, leading to diverse structural arrangements.

For triorganotin compounds (R₃SnX), such as those derived from Methyl 3-tributylstannylpropanoate where the carboxylate group of another molecule might coordinate, the geometry can expand from the simple tetrahedral (four-coordinate) arrangement. Common higher coordination geometries include trigonal bipyramidal (five-coordinate) and octahedral (six-coordinate). In a five-coordinate trigonal bipyramidal structure, the three organic R groups typically occupy the equatorial positions, while the more electronegative substituents (like a coordinating oxygen atom from a propanoate) occupy the axial positions. Diorganotin compounds (R₂SnX₂) are even more likely to be hypercoordinated, frequently adopting six-coordinate geometries.

Factors Influencing Coordination Number Expansion Beyond Four

The ability of the tin atom in organotin(IV) compounds to expand its coordination number beyond the typical four of a simple tetraorganostannane (R₄Sn) is a key feature of its chemistry. Several factors govern this phenomenon:

Lewis Acidity of Tin : The primary driver for coordination expansion is the Lewis acidic character of the tin(IV) center. The tin atom can accept electron pairs from Lewis basic donor atoms (like oxygen or nitrogen from ligands) to form hypercoordinated species.

Number of Organic Substituents : The Lewis acidity of tin is inversely related to the number of electron-donating alkyl or aryl groups attached to it. As organic groups are replaced by more electronegative atoms or groups (like halides or carboxylates), the tin atom becomes more electron-deficient and thus a stronger Lewis acid, increasing its tendency to accept additional ligands. Consequently, tetraorganotins (R₄Sn) have very poor acceptor properties, while tri- and diorganotin species are much more prone to coordination expansion.

Nature of the Ligand : The properties of the coordinating ligand are crucial. Strong Lewis bases, and particularly chelating ligands that can form multiple bonds to the tin center (such as dithiocarbamates or bidentate carboxylates), readily promote the formation of five- and six-coordinate complexes.

Inductive and Steric Effects : The electronic (inductive) effects of the organic groups on the tin atom can modulate its acceptor property. Furthermore, the steric bulk of both the organic groups on the tin and the incoming ligand can influence the stability and feasibility of higher coordination geometries.

Lewis Acidity of Triorganotin Species

Triorganotin species (R₃Sn⁺) or their derivatives (R₃SnX) are no

Derivatization and Analogues of Methyl 3 Tributylstannylpropanoate

Synthesis and Reactivity of Modified Alkyl Groups on Tin

The identity of the alkyl groups attached to the tin atom in Methyl 3-tributylstannylpropanoate analogues plays a pivotal role in determining their reactivity and steric profile. The synthesis of these analogues typically involves the reaction of a trialkyltin halide with a suitable propanoate precursor. By varying the alkyl groups on the tin atom (e.g., from butyl to methyl, ethyl, or phenyl), a range of derivatives can be accessed.

The general synthetic approach involves the hydrostannylation of methyl acrylate (B77674) with a trialkyltin hydride (R₃SnH). This reaction, often initiated by radical initiators like AIBN or by photochemical methods, proceeds via a free-radical chain mechanism. The choice of the alkyl group (R) on the tin hydride directly dictates the final trialkylstannyl group in the product.

| Trialkyltin Hydride | Resulting Analogue of this compound |

| Trimethyltin hydride | Methyl 3-trimethylstannylpropanoate |

| Triethyltin hydride | Methyl 3-triethylstannylpropanoate |

| Triphenyltin hydride | Methyl 3-triphenylstannylpropanoate |

The reactivity of these analogues is significantly influenced by the nature of the alkyl substituents on the tin atom. For instance, the steric bulk of the alkyl groups can affect the accessibility of the tin center for subsequent reactions, such as transmetalation or Stille coupling. Electron-withdrawing groups on the tin atom can enhance its Lewis acidity, influencing its coordination chemistry and catalytic activity.

Preparation of Propanoate Backbone Modifications

One common strategy for α-substitution involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile. This approach allows for the introduction of alkyl, acyl, or other functional groups at the position adjacent to the ester carbonyl.

For β-substitution, a common method involves the conjugate addition of a nucleophile to an α,β-unsaturated ester, followed by trapping of the resulting enolate with a trialkyltin halide. This provides access to β-functionalized 3-trialkylstannylpropanoates.

Table of Representative Propanoate Backbone Modifications:

| Position of Modification | Type of Modification | Synthetic Strategy |

| α-position | Alkylation | Deprotonation with LDA followed by reaction with an alkyl halide. |

| α-position | Aldol (B89426) reaction | Reaction of the enolate with an aldehyde or ketone. |

| β-position | Michael addition | Conjugate addition of a nucleophile to an α,β-unsaturated ester. |

Chiral Auxiliaries in the Synthesis of Enantiopure Derivatives

The synthesis of enantiomerically pure derivatives of this compound can be achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed.

A prominent class of chiral auxiliaries used for this purpose are the Evans oxazolidinone auxiliaries. wikipedia.orgresearchgate.net These auxiliaries can be acylated with a suitable propanoate derivative, and the resulting chiral imide can then undergo stereoselective reactions. For instance, the conjugate addition of a tributylstannylcuprate reagent to a chiral α,β-unsaturated imide derived from an Evans auxiliary can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the enantiopure 3-tributylstannylpropanoic acid, which can then be esterified to the desired methyl ester.

The stereochemical outcome of the reaction is dictated by the steric hindrance imposed by the substituents on the chiral auxiliary, which directs the approach of the incoming nucleophile to one face of the molecule.

Commonly Used Chiral Auxiliaries for Asymmetric Synthesis:

| Chiral Auxiliary | Key Feature | Typical Application |

| Evans Oxazolidinones | Rigid bicyclic structure provides excellent stereocontrol. wikipedia.org | Asymmetric aldol reactions, alkylations, and conjugate additions. researchgate.net |

| Camphorsultams | Derived from naturally occurring camphor. | Asymmetric Diels-Alder reactions and alkylations. |

| (S)- and (R)-Proline | Readily available and inexpensive amino acid. | Asymmetric aldol and Mannich reactions. |

Exploration of Different Ester Groups and Related Functionalities

Varying the ester group of this compound provides a straightforward method for modifying its physical and chemical properties. The methyl ester can be readily converted to other esters, such as ethyl, propyl, or benzyl (B1604629) esters, through standard transesterification procedures. This is typically achieved by reacting the methyl ester with an excess of the desired alcohol in the presence of an acid or base catalyst.

The choice of the ester group can influence properties such as solubility, boiling point, and reactivity. For example, a benzyl ester can be cleaved under mild hydrogenolysis conditions, providing a convenient method for the deprotection of the carboxylic acid functionality.

Furthermore, the ester group can be converted into other related functionalities. For instance, reduction of the ester using a reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding 3-tributylstannylpropan-1-ol. Amidation of the ester with an amine provides the corresponding amide derivative. These transformations open up avenues for the synthesis of a broader range of organotin compounds with diverse functional groups.

Table of Ester and Related Functional Group Modifications:

| Functional Group | Synthetic Method from Methyl Ester |

| Ethyl Ester | Transesterification with ethanol. |

| Benzyl Ester | Transesterification with benzyl alcohol. |

| Carboxylic Acid | Hydrolysis under acidic or basic conditions. |

| Primary Alcohol | Reduction with a strong reducing agent (e.g., LiAlH₄). |

| Amide | Reaction with an amine. |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Analysis of Organotin Compounds

Spectroscopic methods are indispensable for the structural characterization of organotin compounds like Methyl 3-tributylstannylpropanoate. These techniques probe the interactions of molecules with electromagnetic radiation, providing a wealth of information about the connectivity of atoms and the electronic environment of the tin nucleus.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen, carbon, and tin atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show characteristic signals for the protons of the tributyltin group and the propanoate moiety. The protons on the carbon atoms attached to the tin atom typically appear at a distinct chemical shift due to the influence of the tin atom. The coupling between protons on adjacent carbon atoms provides valuable connectivity information.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Sn-(CH₂)₃-CH₃ | 0.8 - 1.0 | Triplet | 9H |

| Sn-CH₂-(CH₂)₂-CH₃ | 1.2 - 1.4 | Multiplet | 6H |

| Sn-(CH₂)₂-CH₂-CH₃ | 1.4 - 1.6 | Multiplet | 6H |

| Sn-CH₂-C₂H₄-CH₃ | 0.7 - 0.9 | Multiplet | 6H |

| Sn-CH₂-CH₂-COOCH₃ | ~ 1.0 | Triplet | 2H |

| Sn-CH₂-CH₂-COOCH₃ | ~ 2.5 | Triplet | 2H |

| O-CH₃ | ~ 3.7 | Singlet | 3H |

Note: This is a representative table based on typical chemical shifts for similar organotin compounds. Actual values may vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atom. libretexts.org In this compound, distinct signals are expected for the carbonyl carbon, the methoxy (B1213986) carbon, and the various carbon atoms of the tributyl and propanoate chains. The carbon atoms directly bonded to the tin atom exhibit characteristic chemical shifts and may show coupling to the ¹¹⁹Sn and ¹¹⁷Sn isotopes. huji.ac.il

| Assignment | Predicted Chemical Shift (ppm) |

| Sn-(CH₂)₃-C H₃ | ~ 13 |

| Sn-CH₂-CH₂-C H₂-CH₃ | ~ 27 |

| Sn-CH₂-C H₂-CH₂-CH₃ | ~ 29 |

| Sn-C H₂-C₃H₇ | ~ 10 |

| Sn-C H₂-CH₂-COOCH₃ | ~ 9 |

| Sn-CH₂-C H₂-COOCH₃ | ~ 35 |

| C =O | ~ 174 |

| O-C H₃ | ~ 51 |

Note: This is a representative table based on typical chemical shift values for organotin compounds and esters. Actual values can vary. libretexts.org

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is a highly valuable technique for the direct observation of the tin nucleus, providing insights into its coordination number and the nature of the substituents attached to it. huji.ac.il Organotin compounds exhibit a very wide range of chemical shifts, making it a sensitive probe of the electronic environment around the tin atom. huji.ac.ilnorthwestern.edu For tetraorganotin compounds like this compound, the ¹¹⁹Sn chemical shift is expected in a characteristic region, and the presence of a single resonance would confirm the existence of a single tin environment. The chemical shifts are typically referenced to tetramethyltin (B1198279) (SnMe₄). northwestern.edu

| Compound Type | Typical ¹¹⁹Sn Chemical Shift Range (ppm vs. SnMe₄) |

| Tetraalkyltin | +20 to -60 |

| Trialkyltin Halides | +160 to +50 |

| Trialkyltin Carboxylates | +140 to +80 |

Note: This table provides general ranges for different classes of organotin compounds. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.inforesearchgate.netdocbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O bonds, and the C-H bonds of the alkyl chains.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2850 - 2960 | Strong |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| C-O stretch | 1170 - 1200 | Strong |

| C-H bend (alkyl) | 1375 - 1465 | Medium |

| Sn-C stretch | 500 - 600 | Medium-Weak |

Note: These are characteristic absorption ranges for the functional groups present in the molecule. docbrown.inforesearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). docbrown.infochemguide.co.ukchim.lu It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation. docbrown.infochemguide.co.ukchim.lu For this compound, electron ionization (EI) would likely lead to the loss of a butyl group as a primary fragmentation step, a common pathway for tributyltin compounds. The presence of tin's multiple isotopes would result in a characteristic isotopic pattern for tin-containing fragments. docbrown.info

| m/z | Proposed Fragment | Significance |

| 377 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 291 | [Sn(C₄H₉)₃]⁺ | Tributyltin cation |

| 235 | [Sn(C₄H₉)₂H]⁺ | Dibutyltin hydride cation |

| 179 | [Sn(C₄H₉)H₂]⁺ | Butyltin dihydride cation |

| 120 | [Sn]⁺ | Tin cation |

| 87 | [CH₂CH₂COOCH₃]⁺ | Propanoate methyl ester fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: This table presents plausible fragmentation patterns for this compound based on the known behavior of similar compounds.

Mössbauer Spectroscopy (¹¹⁹Sn)

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear energy levels of the ¹¹⁹Sn isotope. It provides valuable information about the oxidation state, coordination number, and local symmetry of the tin atom in the solid state. researchgate.net The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the s-electron density at the tin nucleus and can distinguish between Sn(II) and Sn(IV) oxidation states. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus and provides information about the geometry of the tin center. researchgate.net For a tetracoordinated organotin(IV) compound like this compound in a distorted tetrahedral environment, a non-zero quadrupole splitting would be expected.

| Parameter | Typical Value for Tetraorganotin(IV) Compounds | Information Provided |

| Isomer Shift (δ, mm/s) | 1.20 - 1.60 | Oxidation state of tin (Sn(IV)) |

| Quadrupole Splitting (ΔE_Q, mm/s) | 0 - 4.00 | Geometry and coordination at the tin center |

Note: These are typical ranges for tetraorganotin(IV) compounds. The actual values depend on the specific substituents and the crystal lattice.

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a technique that provides information about the local atomic structure around a specific element. By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, it is possible to determine the distances, coordination number, and identity of the neighboring atoms. actachemscand.orgresearchgate.net For this compound, Sn K-edge EXAFS can be used to determine the Sn-C and Sn-O bond lengths and the coordination number around the tin atom. This technique is particularly useful for amorphous or poorly crystalline materials where diffraction methods are not applicable.

| Parameter | Expected Value for this compound |

| Sn-C bond length | ~2.1 - 2.2 Å |

| Sn-O bond length (if coordinated) | ~2.2 - 2.4 Å |

| Coordination number of Sn | 4 or 5 (depending on intermolecular interactions) |

Note: These are expected values based on typical bond lengths in organotin compounds.

Chromatographic Methods for Product Isolation and Analysis (e.g., GC-MS, Flash Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.govarpat.toscana.itanalchemres.orggcms.cz For the analysis of polar organotin compounds, a derivatization step, such as ethylation with sodium tetraethylborate, is often employed to increase their volatility. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification based on their mass spectra.

| GC-MS Parameter | Typical Value/Condition |

| Column | Non-polar capillary column (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |

Note: These are general parameters that would be optimized for the specific analysis. nih.govgcms.cz

Flash Column Chromatography: Flash column chromatography is a rapid and efficient method for the preparative purification of organic compounds. rochester.edurochester.edumit.eduorgsyn.orgsolubilityofthings.com It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) that is pushed through the column under pressure. rochester.edumit.eduorgsyn.orgsolubilityofthings.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For the purification of this compound, a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, would likely be employed. rochester.edu The progress of the separation is monitored by thin-layer chromatography (TLC). mit.edu

Theoretical and Computational Chemistry Studies of Methyl 3 Tributylstannylpropanoate

Theoretical and computational chemistry provide powerful tools for investigating the properties and reactivity of organometallic compounds like Methyl 3-tributylstannylpropanoate at an atomic level. These methods allow for the detailed examination of molecular structures, electronic properties, and reaction mechanisms that can be difficult to study experimentally. By solving approximations of the Schrödinger equation, techniques ranging from Density Functional Theory (DFT) to high-level ab initio methods can predict a wide array of chemical behaviors. scienceopen.com

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The future of organotin chemistry is increasingly focused on developing environmentally benign synthetic methods. researchgate.net Traditional synthesis of organotin compounds often involves Grignard reagents or organoaluminum compounds, which can be expensive and generate significant waste. lupinepublishers.com Future research will likely prioritize alternative, more sustainable routes to compounds like Methyl 3-tributylstannylpropanoate.

Key areas of development include:

Catalytic Direct Stannylation: Investigating catalytic methods that allow for the direct formation of tin-carbon bonds, bypassing the need for pre-formed organometallic reagents.

Greener Solvents and Reagents: Exploring the use of less hazardous solvents and renewable starting materials to reduce the environmental footprint of the synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Exploration of Novel Catalytic Systems

Organotin compounds are known for their catalytic activity in various organic transformations, such as polyurethane formation and silicone vulcanization. lupinepublishers.comwikipedia.org Future research is expected to explore the use of organotin scaffolds, including derivatives of this compound, in novel catalytic systems. Research could focus on designing catalysts with enhanced activity, selectivity, and recyclability. researchgate.net The development of heterogeneous catalysts, where the organotin moiety is supported on a solid material, is a promising area for creating easily separable and reusable catalytic systems.

Mechanistic Studies of Uncharted Reactivity

A deeper understanding of the reaction mechanisms of organotin compounds is crucial for the rational design of new synthetic methodologies and catalysts. While the general reactivity of organotins is established, detailed mechanistic studies on specific compounds like this compound are less common. Future work will likely employ advanced computational and spectroscopic techniques to investigate reaction intermediates, transition states, and kinetic profiles. mdpi.com Such studies could uncover novel reactivity patterns and enable more precise control over chemical transformations involving this compound.

Design and Synthesis of Advanced Functional Materials Utilizing Organotin Scaffolds

The unique properties of the tin atom can be harnessed to create advanced functional materials. wiley-vch.de While applications for this compound in this area are not yet established, its structure could serve as a building block or precursor for new materials. Potential research directions include:

Polymer Chemistry: Incorporating the tributyltin propanoate moiety into polymer backbones to create materials with tailored thermal, mechanical, or optical properties. Organotin compounds have historically been used as stabilizers in polymers like PVC. wikipedia.org

Hybrid Materials: Synthesizing hybrid organic-inorganic materials where the organotin compound is integrated into a matrix, potentially leading to applications in coatings, sensors, or electronics.

Self-Polishing Coatings: Building on the technology developed for marine antifouling paints, new polymers could be designed for controlled release applications. researchgate.net

Integration with Flow Chemistry and High-Throughput Methodologies

Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry and high-throughput experimentation (HTE). rsc.orgnih.gov These technologies allow for rapid reaction optimization, improved safety, and easier scalability. The application of these methods to the synthesis and reactions of this compound represents a significant area for future research.

Flow Synthesis: Developing continuous flow processes for the synthesis of this compound could lead to higher efficiency, better process control, and safer handling of reactive intermediates. nih.gov

High-Throughput Screening: Utilizing HTE to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) for reactions involving this compound. rsc.org This could accelerate the discovery of new applications and optimize existing processes. The integration of flow systems with analytical techniques like mass spectrometry can provide real-time data for rapid screening. nih.gov

Q & A

Q. How to design a study investigating the ecological impact of this compound in laboratory wastewater?

- Methodological Answer :

- Sample preparation : Spike controlled concentrations into simulated wastewater.

- Analytical protocol : Use ICP-MS for Sn quantification and GC-MS for organic degradation products.

- Ethical compliance : Follow institutional guidelines for hazardous waste management and environmental safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.